molecular formula C8H11N3O4 B131945 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 139756-00-6

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B131945
CAS No.: 139756-00-6
M. Wt: 213.19 g/mol
InChI Key: GFORSNBMYCLGIE-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H11N3O4. This compound is characterized by a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 4, a propyl group at position 3, and a carboxylic acid group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is heated at 100°C for 16 hours, followed by pouring the reaction solution into ice water to precipitate the product. The solid precipitate is then collected by vacuum filtration and crystallized from acetone to obtain the desired compound in a yield of 79.6% .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the described laboratory synthesis can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Reduction of the nitro group: 1-Methyl-4-amino-3-propyl-1H-pyrazole-5-carboxylic acid.

    Reduction of the carboxylic acid group: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-methanol.

Scientific Research Applications

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

    1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Lacks the nitro group, which may result in different chemical and biological properties.

    1-Methyl-4-amino-3-propyl-1H-pyrazole-5-carboxylic acid:

    1-Methyl-4-nitro-3-ethyl-1H-pyrazole-5-carboxylic acid: The ethyl group instead of the propyl group may affect the compound’s properties.

Uniqueness: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFORSNBMYCLGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373029
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-00-6
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139756-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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